molecular formula C20H17NO2 B2390987 (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide CAS No. 402951-74-0

(E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide

Cat. No. B2390987
CAS RN: 402951-74-0
M. Wt: 303.361
InChI Key: WHMBSFDZWUXTRW-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide, also known as PFA-AT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide involves the inhibition of the Akt/mTOR signaling pathway. Akt is a protein kinase that plays a crucial role in cell survival and proliferation. The activation of Akt leads to the activation of mTOR, which promotes protein synthesis and cell growth. (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide inhibits the phosphorylation of Akt and mTOR, thereby inhibiting cell growth and inducing apoptosis.
Biochemical and Physiological Effects:
(E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide has been shown to exhibit potent anticancer activity in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. Furthermore, (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide has also been shown to possess anti-inflammatory and antimicrobial properties. However, the exact biochemical and physiological effects of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide on normal cells and tissues are yet to be fully elucidated.

Advantages and Limitations for Lab Experiments

One of the major advantages of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide is its potent anticancer activity against various cancer cell lines. It has also been shown to possess anti-inflammatory and antimicrobial properties. However, one of the limitations of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide is its low solubility in water, which makes it difficult to use in certain experimental settings. Furthermore, the exact biochemical and physiological effects of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide on normal cells and tissues are yet to be fully elucidated.

Future Directions

There are several future directions for the research and development of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide. One of the potential applications of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide is in the development of novel anticancer drugs. Further studies are needed to elucidate the exact biochemical and physiological effects of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide on normal cells and tissues. Moreover, the development of more efficient and scalable synthesis methods for (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide would be beneficial for its widespread use in various fields. Additionally, the investigation of the potential applications of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide in material science and organic synthesis is an area that warrants further exploration.
Conclusion:
In conclusion, (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. Its potent anticancer activity, anti-inflammatory and antimicrobial properties make it a promising candidate for the development of novel drugs. However, further studies are needed to fully elucidate its biochemical and physiological effects on normal cells and tissues, and to develop more efficient and scalable synthesis methods.

Synthesis Methods

The synthesis of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 5-phenylfuran-2-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with o-toluidine to form the intermediate, which is further reacted with acryloyl chloride to obtain the final product, (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

(E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide induces cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. Furthermore, (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide has also been shown to possess anti-inflammatory and antimicrobial properties.

properties

IUPAC Name

(E)-N-(2-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-15-7-5-6-10-18(15)21-20(22)14-12-17-11-13-19(23-17)16-8-3-2-4-9-16/h2-14H,1H3,(H,21,22)/b14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMBSFDZWUXTRW-WYMLVPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide

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